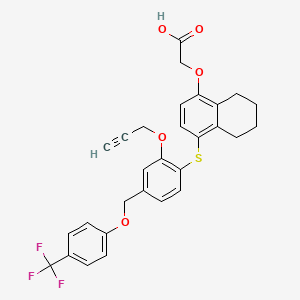
Alkynyl ether, 19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alkynyl ether, 19, is a compound characterized by the presence of an alkynyl group (a carbon-carbon triple bond) attached to an ether functional group (an oxygen atom connected to two alkyl or aryl groups)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alkynyl ethers typically involves the reaction of an alkynyl halide with an alcohol in the presence of a base. One common method is the Williamson ether synthesis, where an alkynyl halide reacts with an alkoxide ion to form the desired alkynyl ether. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the alkoxide ion from the alcohol.
Industrial Production Methods
Industrial production of alkynyl ethers may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Alkynyl ethers undergo various types of chemical reactions, including:
Oxidation: Alkynyl ethers can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Reduction: Reduction of alkynyl ethers can lead to the formation of alkenyl ethers or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ether oxygen, leading to the formation of new ether derivatives.
Cyclization: Alkynyl ethers can undergo cyclization reactions to form cyclic ethers or heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.
Cyclization: Cyclization reactions may require the use of acid or base catalysts to facilitate ring closure.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of an alkynyl ether may yield an aldehyde or ketone, while reduction can produce an alkenyl ether or alkane.
Scientific Research Applications
Alkynyl ether, 19, has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and probes for studying biological processes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, materials, and coatings with unique properties.
Mechanism of Action
The mechanism of action of alkynyl ether, 19, involves its reactivity towards various nucleophiles and electrophiles. The alkynyl group can participate in addition reactions, while the ether oxygen can act as a nucleophilic site. These interactions enable the compound to undergo a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Alkynyl thioethers: Similar to alkynyl ethers but with a sulfur atom replacing the oxygen atom. They exhibit unique reactivity due to the presence of sulfur.
Vinyl ethers: Contain a carbon-carbon double bond instead of a triple bond. They are less reactive than alkynyl ethers but still useful in various synthetic applications.
Enol ethers: Feature an enol (a carbon-carbon double bond adjacent to an alcohol) structure. They are important intermediates in organic synthesis.
Uniqueness
Alkynyl ether, 19, is unique due to the presence of the carbon-carbon triple bond, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound for the synthesis of complex molecules and materials with specific properties.
Properties
Molecular Formula |
C29H25F3O5S |
|---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
2-[[4-[2-prop-2-ynoxy-4-[[4-(trifluoromethyl)phenoxy]methyl]phenyl]sulfanyl-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid |
InChI |
InChI=1S/C29H25F3O5S/c1-2-15-35-25-16-19(17-36-21-10-8-20(9-11-21)29(30,31)32)7-13-27(25)38-26-14-12-24(37-18-28(33)34)22-5-3-4-6-23(22)26/h1,7-14,16H,3-6,15,17-18H2,(H,33,34) |
InChI Key |
ZCORSQTXEMWYOI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=C(C=CC(=C1)COC2=CC=C(C=C2)C(F)(F)F)SC3=C4CCCCC4=C(C=C3)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


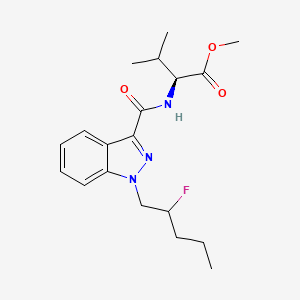
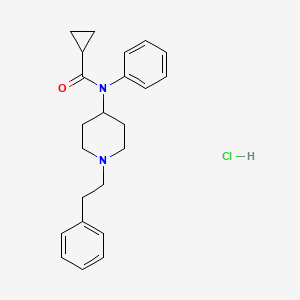
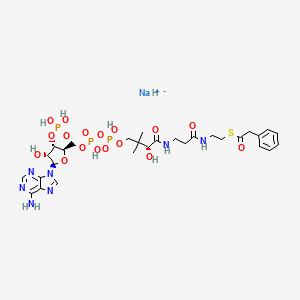

![N-[(2S)-1-[[(1S,3R)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]spiro[indene-1,4'-piperidine]-1'-carboxamide](/img/structure/B10779702.png)
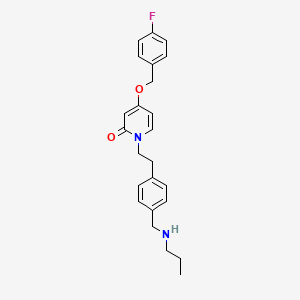
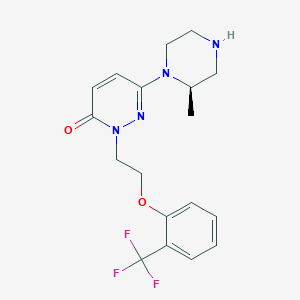
![8-Chloro-2-isopropyl-3-(3-(3-(methylsulfonyl)phenoxy)phenyl)imidazo[1,2-a]pyridine](/img/structure/B10779717.png)
![(2E,4E)-3-Methyl-5-[(1R,2S)-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-cyclopentyl]-penta-2,4-dienoic acid](/img/structure/B10779722.png)
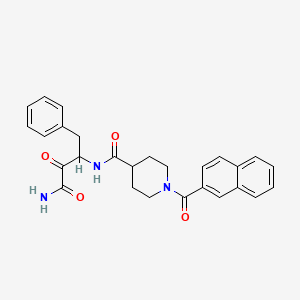

![(8R)-8-[3-(2-Fluoropyridin-3-yl)phenyl]-8-[4-(trifluoromethoxy)phenyl]-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine](/img/structure/B10779742.png)

![8-{2-[4-(2,5-Dichloro-phenyl)-piperazin-1-yl]-ethyl}-8-aza-spiro[4.5]decane-7,9-dione](/img/structure/B10779778.png)
